
2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate d'éthyle
Vue d'ensemble
Description
Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a pyrrolidine ring, which is further connected to a brominated nicotinate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is used in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a dihaloalkane under basic conditions.
Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Bromination: The nicotinate ester is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling Reaction: Finally, the benzylated pyrrolidine is coupled with the brominated nicotinate ester under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the nicotinate ester can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinate esters.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate involves its interaction with specific molecular targets and pathways. The benzylpyrrolidine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The brominated nicotinate ester may also play a role in the compound’s biological activity by interacting with enzymes or other proteins involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(1-benzylpyrrolidin-3-yl)nicotinate: Lacks the bromine atom, which may result in different biological activity.
2-(1-Benzylpyrrolidin-3-yl)ethanamine: A simpler structure with potential differences in pharmacokinetics and pharmacodynamics.
1-Benzylpyrrolidine: A basic structure that serves as a building block for more complex derivatives.
Uniqueness
Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propriétés
IUPAC Name |
ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-2-24-19(23)17-10-16(20)11-21-18(17)15-8-9-22(13-15)12-14-6-4-3-5-7-14/h3-7,10-11,15H,2,8-9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSPKNPZSFTHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)C2CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


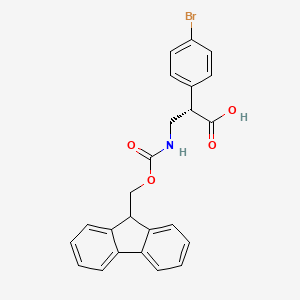
![2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1408390.png)
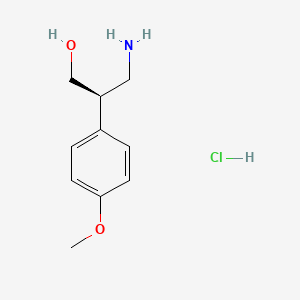
![2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1408394.png)
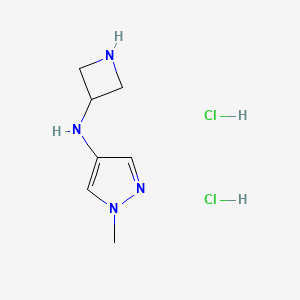
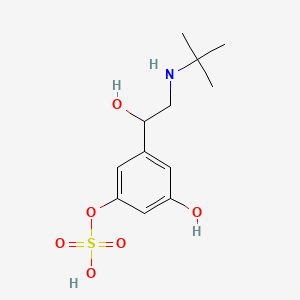
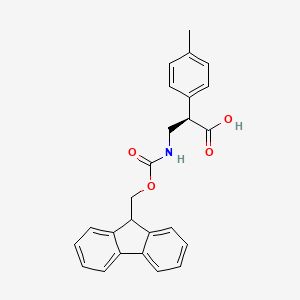
![(2Z)-3-{[4-(hydroxymethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1408402.png)
![(2Z)-3-[(1-methyl-1H-indazol-3-yl)carbamoyl]prop-2-enoic acid](/img/structure/B1408403.png)

![1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol](/img/structure/B1408406.png)
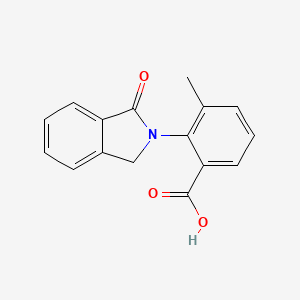
![{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine](/img/structure/B1408409.png)
[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)
